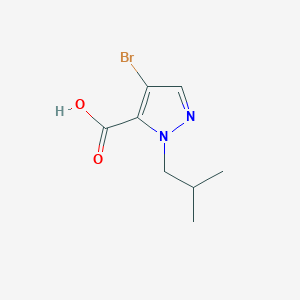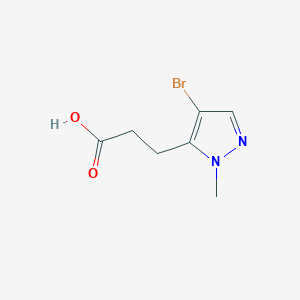
3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid
概要
説明
3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with a propanoic acid moiety at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
科学的研究の応用
3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential drug candidates with anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems and natural product analogs.
Material Science: It can be employed in the development of novel materials with specific electronic, optical, or catalytic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
Safety and Hazards
将来の方向性
The future directions for research on “3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid” could include further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, its potential biological activities could be investigated further, given the range of activities observed in related compounds .
作用機序
Target of Action
Similar compounds with a pyrazole core have been known to interact with various biological targets, influencing a broad range of chemical and biological properties .
Mode of Action
It’s worth noting that compounds with similar structures have shown diverse biological activities, suggesting a complex interaction with their targets .
Result of Action
Similar compounds have been known to exhibit a range of biological activities .
生化学分析
Biochemical Properties
3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid plays a significant role in biochemical reactions, particularly in proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency and substrate specificity . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, this compound can impact cell signaling pathways by interacting with signaling proteins, thereby altering the downstream effects on cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic functions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and the levels of key metabolites by modulating the activity of enzymes involved in these pathways . For example, it has been shown to interact with enzymes in the glycolytic pathway, leading to changes in the levels of glycolytic intermediates . Additionally, this compound can affect the activity of enzymes in the citric acid cycle, thereby influencing energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects on cellular function . The distribution of this compound within tissues is also influenced by its interactions with plasma proteins and other binding partners .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic activity . Additionally, this compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
準備方法
The synthesis of 3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine with a suitable β-ketoester or diketone, followed by bromination and subsequent functional group transformations. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Condensation Reactions: The propanoic acid moiety can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.
類似化合物との比較
3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid can be compared with other similar compounds such as:
3-(4-Chloro-1-methyl-1H-pyrazol-5-YL)propanoic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-(4-Iodo-1-methyl-1H-pyrazol-5-YL)propanoic acid: Contains an iodine atom, which can influence the compound’s electronic properties and reactivity.
3-(4-Methyl-1-methyl-1H-pyrazol-5-YL)propanoic acid: Lacks a halogen atom, which may affect its chemical behavior and applications.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts specific reactivity and potential biological activity that can be exploited in various scientific research applications .
特性
IUPAC Name |
3-(4-bromo-2-methylpyrazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-10-6(2-3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPODSSMTQHXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


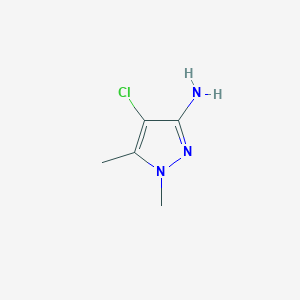
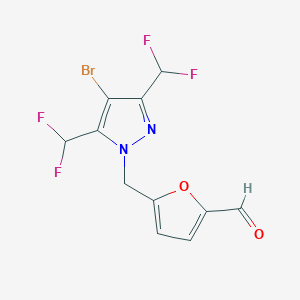
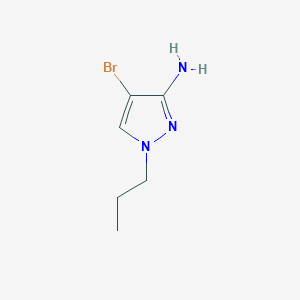
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B3197551.png)
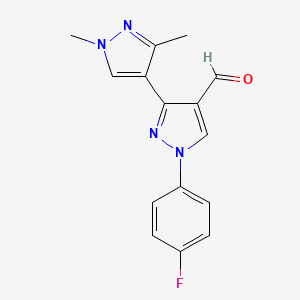


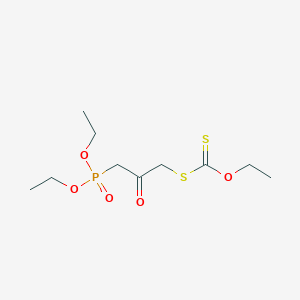
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/structure/B3197604.png)
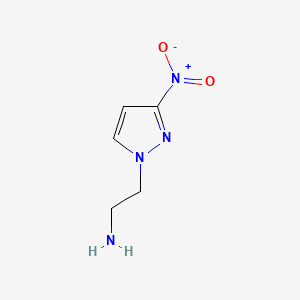
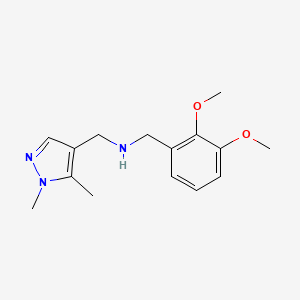
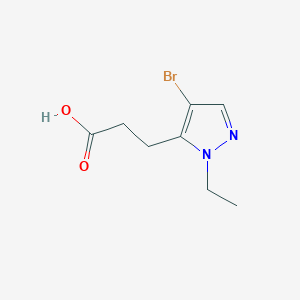
![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoyl chloride](/img/structure/B3197634.png)
